An In-depth Technical Guide to 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)
An In-depth Technical Guide to 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol, is a naturally occurring organic compound belonging to the pyranone family. It is a structural isomer of kojic acid and serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antiglioma and anticancer activities. This technical guide provides a comprehensive overview of the basic properties of 5-Hydroxy-2-methyl-4H-pyran-4-one, detailed experimental protocols for its characterization, and insights into its biological significance.
Core Properties of 5-Hydroxy-2-methyl-4H-pyran-4-one
This section summarizes the fundamental physical and chemical properties of Allomaltol, presenting quantitative data in a structured format for clarity and ease of comparison.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Formula | C₆H₆O₃ | [1][2][3] |
| Molecular Weight | 126.11 g/mol | [1][2][3] |
| CAS Registry Number | 644-46-2 | [1][2] |
| IUPAC Name | 5-hydroxy-2-methyl-4H-pyran-4-one | [1] |
| Synonyms | Allomaltol, α-deoxy-kojic acid, 5-Hydroxy-2-methyl-γ-pyrone | |
| Appearance | White crystalline powder | |
| Melting Point | 150-154 °C | |
| logP (Octanol/Water Partition Coefficient) | 0.654 (Crippen Method) | [3] |
| log₁₀WS (Log of Water Solubility in mol/l) | -4.65 (Crippen Method) | [3] |
| McGowan's Characteristic Volume (McVol) | 89.250 ml/mol | [3] |
Spectroscopic Data
| Technique | Data | Source |
| Polar Retention Index (ripol) | 2030.00 | [3] |
| Non-Polar Retention Index (rinpol) | 1139.00, 1142.00 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of 5-Hydroxy-2-methyl-4H-pyran-4-one.
Synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one from Kojic Acid
A common method for the synthesis of Allomaltol involves the reduction of a kojic acid derivative.[4]
Materials:
-
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
-
Thionyl chloride (SOCl₂)
-
Zinc powder (Zn)
-
Hydrochloric acid (HCl)
-
Water
-
Appropriate organic solvents (e.g., dichloromethane, methanol)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Chlorination of Kojic Acid:
-
Dissolve kojic acid in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
-
-
Reduction to Allomaltol:
-
Suspend the 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one in water.
-
Add zinc powder to the suspension.
-
Acidify the mixture with hydrochloric acid while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc powder.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Hydroxy-2-methyl-4H-pyran-4-one.
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol describes a standard method for determining the pKa value of a weakly acidic compound like Allomaltol.[5][6]
Materials and Equipment:
-
5-Hydroxy-2-methyl-4H-pyran-4-one
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Prepare a solution of 5-Hydroxy-2-methyl-4H-pyran-4-one of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Slowly add the standardized NaOH solution in small increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility
This protocol outlines a general shake-flask method for determining the aqueous solubility of an organic compound.
Materials and Equipment:
-
5-Hydroxy-2-methyl-4H-pyran-4-one
-
Deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of 5-Hydroxy-2-methyl-4H-pyran-4-one to a vial containing a known volume of deionized water.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it as necessary. Analyze the concentration of the dissolved compound using a pre-validated analytical method.
-
Calculation: The aqueous solubility is calculated from the measured concentration in the saturated solution.
Stability Testing Protocol
This protocol provides a general framework for assessing the stability of 5-Hydroxy-2-methyl-4H-pyran-4-one under various environmental conditions.[7][8][9][10]
Materials and Equipment:
-
5-Hydroxy-2-methyl-4H-pyran-4-one
-
Stability chambers with controlled temperature and humidity
-
Light source for photostability testing (ICH Q1B)
-
Suitable containers (e.g., amber glass vials)
-
Analytical method for assay and degradation products (e.g., stability-indicating HPLC method)
Procedure:
-
Sample Preparation: Place accurately weighed samples of 5-Hydroxy-2-methyl-4H-pyran-4-one into suitable containers.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source.
-
-
Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7][8]
-
Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.
-
Data Evaluation: Evaluate the data to determine the shelf-life and appropriate storage conditions for the compound. A "significant change" is typically defined as a failure to meet the established specifications.[8]
Biological Activity and Signaling Pathways
Derivatives of 5-Hydroxy-2-methyl-4H-pyran-4-one have shown promising activity as antiglioma agents by targeting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][11] This section visualizes the underlying mechanism of action.
Inhibition of Mutant IDH1 and D-2HG Production
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in certain cancers, leading to the neomorphic production of D-2HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and cancer progression. Derivatives of Allomaltol have been designed to inhibit this mutant IDH1 activity.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maltol inhibits the progression of osteoarthritis via the nuclear factor-erythroid 2–related factor-2/heme oxygenase-1 signal pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. chemeo.com [chemeo.com]
- 4. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. japsonline.com [japsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. www3.paho.org [www3.paho.org]
- 11. 5-Hydroxy-2-methyl-4H-pyran-4-one | 644-46-2 | Benchchem [benchchem.com]
